molecular formula C21H20N2O4S2 B3202494 2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1021210-09-2

2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3202494
CAS No.: 1021210-09-2
M. Wt: 428.5 g/mol
InChI Key: CWBWCPXRCNNBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic organic compound designed for research applications, integrating key pharmacophores known for diverse biological activities. This molecule features a benzenesulfonamide group linked to an indoline nucleus that is further functionalized with a thiophene carbonyl moiety. The benzenesulfonamide scaffold is a prominent structure in medicinal chemistry, frequently investigated for its ability to interact with various enzymes and receptors . Notably, benzenesulfonamide derivatives have been explored as potent inhibitors of targets like the HIV-1 capsid (CA) protein, demonstrating antiviral activity by interfering with both early and late stages of the viral replication cycle . The indole and, by extension, indoline cores are privileged structures in drug discovery, found in compounds with a broad spectrum of activities, including antiviral, anti-inflammatory, and anticancer properties . The incorporation of a thiophene ring, a common bioisostere for phenyl rings, can fine-tune the molecule's electronic properties, metabolic stability, and binding affinity . Thiophene-containing hybrids, particularly those fused with indole systems such as thieno[3,2-b]indole, have shown significant potential in areas like antituberculosis and antitumor research . The specific combination of these features in this compound makes it a valuable candidate for researchers in chemical biology and medicinal chemistry, particularly for screening against biological targets that are sensitive to sulfonamides or heterocyclic scaffolds. It is intended for use in in vitro binding assays, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-14-5-8-18(27-2)20(12-14)29(25,26)22-16-7-6-15-9-10-23(17(15)13-16)21(24)19-4-3-11-28-19/h3-8,11-13,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBWCPXRCNNBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The thiophene moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated thiophene . The final step involves the sulfonation of the indole-thiophene intermediate with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the Suzuki-Miyaura coupling, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Indole/Indoline Scaffolds

Compound A : N-(Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (from )

  • Key Differences :
    • Substituents: The target compound lacks the 5-fluoro group on the indole ring but includes a methoxy-methylbenzenesulfonamide moiety.
    • Linkage: Compound A uses a carboxamide linker, whereas the target employs a sulfonamide bridge.
  • Synthesis : Both compounds require high-temperature reactions (150–190°C), but the target’s synthesis may face similar challenges in yield optimization due to thermal instability .

Thiophene-Carbonyl Derivatives

Compound B: Ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (from )

  • Key Differences :
    • Core Structure: Compound B is a pyrazolone derivative, contrasting with the indoline-sulfonamide core of the target.
    • Bioactivity: Pyrazolone derivatives like Compound B exhibit antidepressant activity, suggesting that the thiophene-carbonyl group in the target may similarly modulate CNS targets .

Anti-inflammatory Potential

  • Compound C : 2-{2-[4-(4-Fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl)acetyl}-3-methyl-2,4-dihydro-1H-pyrazole-5-one (from )
    • This pyrazolone derivative showed efficacy in the carrageenan-induced rat paw edema test, highlighting the role of electron-withdrawing groups (e.g., fluorine) in anti-inflammatory activity. The target compound’s lack of fluorine substituents may reduce potency in this context .

Neuroactivity

  • The thiophene-carbonyl moiety in the target compound is structurally analogous to Compound B, which demonstrated antidepressant effects. Computational modeling (e.g., Multiwfn for electron density analysis) could elucidate shared electronic properties, such as dipole moments or H-bonding capacity, that influence receptor binding .

Biological Activity

2-Methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to synthesize existing knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Methoxy and methyl groups : These substituents can influence solubility and biological activity.
  • Indoline and thiophene moieties : Known for their roles in various biological activities, including anticancer properties.

Biological Activity Overview

Research on similar compounds suggests that this compound may exhibit:

  • Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to modulating inflammatory pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Studies indicate that related compounds can inhibit proliferation in cancer cell lines such as MCF-7 and A549.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways, particularly through the caspase cascade.
  • Inhibition of Key Signaling Pathways : Similar derivatives have been shown to inhibit NF-kB and MAPK pathways, which are critical in cancer progression.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

Cell LineIC50 (µM)Mechanism
MCF-70.95Apoptosis via caspase activation
A5491.20Inhibition of NF-kB signaling
HeLa0.73Cell cycle arrest at sub-G1 phase

Case Studies

  • Study on Indoline Derivatives : A study published in Medicinal Chemistry Research demonstrated that indoline derivatives exhibited significant anticancer activity against HeLa cells, with IC50 values lower than those of established chemotherapeutics like sorafenib .
  • Thiazole and Thiadiazine Hybrids : Research on similar thiophene-containing compounds highlighted their potential as DNA gyrase inhibitors, suggesting a mechanism involving interference with DNA replication processes .
  • Kava-Derived Compounds : Investigations into kava-derived compounds indicated similar pathways of action, emphasizing the importance of structural motifs like thiophenes in mediating biological effects .

Q & A

Q. What are the established synthetic routes for synthesizing 2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions:
  • Step 1 : Prepare the indoline-6-amine core through condensation of substituted indole derivatives with thiophene-2-carbonyl chloride under reflux in acetic acid (similar to methods in ).
  • Step 2 : Functionalize the benzenesulfonamide moiety by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with the indoline intermediate in the presence of a base (e.g., pyridine) at room temperature.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate using 1^1H/13^13C NMR and LC-MS ().

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Confirm molecular structure via 1^1H/13^13C NMR (DMSO-d6d_6, 400 MHz) to assign aromatic protons, sulfonamide NH, and methoxy/methyl groups. IR spectroscopy verifies carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350 cm1^{-1}) stretches ().
  • Crystallography : Grow single crystals via slow evaporation (ethanol/water). Use SHELXTL (Bruker AXS) for structure refinement. Analyze hydrogen bonding (e.g., N–H···O) and π-π stacking interactions ().

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products in the sulfonamide coupling step?

  • Methodological Answer :
  • Optimization Strategies :
  • Use a Schlenk line to exclude moisture during sulfonamide coupling (prevents hydrolysis).
  • Screen bases (e.g., DMAP vs. pyridine) and solvents (DCM vs. THF) for reactivity and solubility ().
  • Employ microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics and reduce side products ().
  • By-Product Mitigation :
  • Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).
  • Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted sulfonyl chloride ().

Q. How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?

  • Methodological Answer :
  • Data Reconciliation Workflow :

Perform DFT geometry optimization (B3LYP/6-31G* basis set) and compare bond lengths/angles with X-ray data ().

Analyze conformational flexibility (e.g., torsional angles in the thiophene-indoline linkage) using molecular dynamics simulations (AMBER force field).

Validate hydrogen bonding networks via Hirshfeld surface analysis (CrystalExplorer) to identify discrepancies in non-covalent interactions ().

  • Example : If the computed dihedral angle for the sulfonamide group deviates by >5°, re-examine crystal packing effects ().

Q. What strategies are used to evaluate structure-activity relationships (SAR) for sulfonamide derivatives in biological assays?

  • Methodological Answer :
  • SAR Workflow :

Synthesize analogs with variations in the methoxy/methyl groups (e.g., 5-fluoro or 5-nitro substituents) ().

Test inhibitory activity (e.g., enzyme inhibition IC50_{50}) using fluorescence-based assays ().

Correlate electronic properties (Hammett σ values) with bioactivity via QSAR modeling (Partial Least Squares regression).

  • Case Study : Replace the thiophene-2-carbonyl group with a pyridine analog to assess impact on binding affinity ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

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